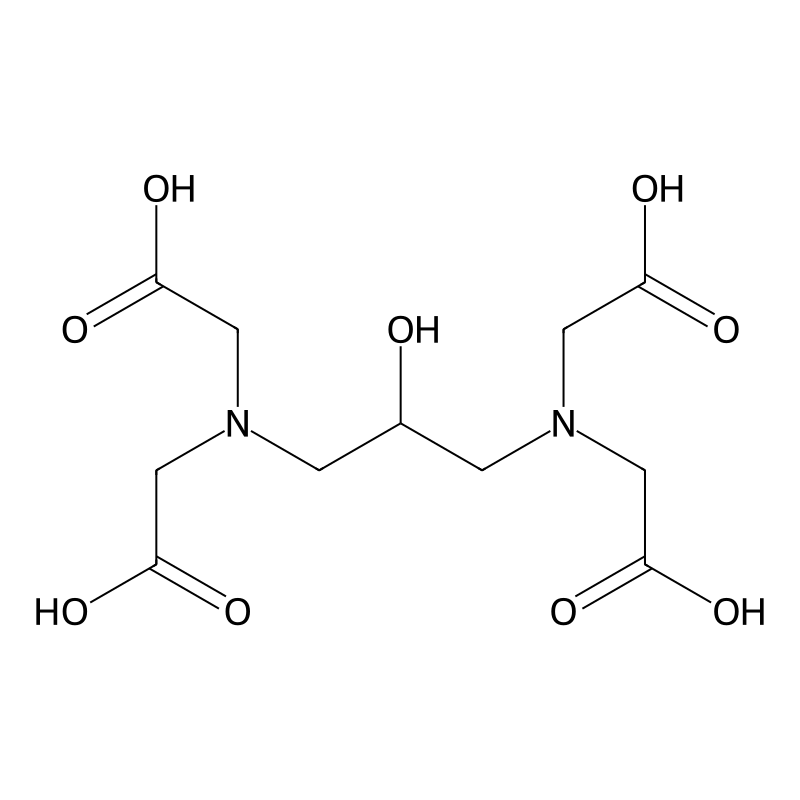Dhpta

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Study of Metal-Ion Interactions in Biological Systems
Dhpta's ability to bind metal ions makes it a useful tool for studying their interactions with biological molecules like proteins and enzymes. Researchers can use Dhpta to:
- Remove interfering metal ions: Dhpta can selectively bind and remove unwanted metal ions from biological samples, allowing for clearer analysis of other molecules ().
- Investigate metal-binding sites: By attaching fluorescent or radioactive tags to Dhpta, scientists can use it to identify and characterize metal-binding sites on proteins ().
Nuclear Magnetic Resonance (NMR) Spectroscopy
Dhpta finds application in NMR spectroscopy, a technique used to study the structure and dynamics of molecules. Its role includes:
- Shifting metal ion resonances: Dhpta binding can alter the chemical shifts of metal ions in NMR spectra, providing information about their local environment within molecules ().
- Enhancing relaxation times: In some cases, Dhpta can improve the relaxation times of metal nuclei, leading to better resolution and sensitivity in NMR experiments.
Potential Applications in Lanthanide Research
Lanthanides are a group of rare earth elements with unique magnetic and luminescent properties. Dhpta can be used to:
- Design luminescent probes: By complexing with lanthanides, Dhpta can form light-emitting probes with specific properties useful for biological imaging or sensing applications.
- Study lanthanide-based catalysts: Dhpta complexes with lanthanides may hold potential as catalysts for various chemical reactions due to their unique electronic structures.
Dhpta, or 1,3-diamino-2-hydroxypropane-N,N,N′,N′-tetraacetate, is a synthetic chelating agent that plays a crucial role in coordinating metal ions. Its chemical formula is C₁₁H₁₈N₂O₉, and it belongs to a class of compounds known as polyaminocarboxylates. Dhpta is characterized by its ability to form stable complexes with various metal ions, making it valuable in both chemical and biological applications.
Dhpta exhibits notable biological activity due to its chelating properties. It has been employed in biochemical assays and experiments to study metal ion interactions within biological systems. The compound's ability to bind metal ions can influence various biological processes, including enzyme activity and metal ion transport in organisms.
The synthesis of Dhpta typically involves the reaction of 2-hydroxypropane-1,3-diamine with acetic anhydride or acetic acid derivatives. The process generally includes the following steps:
- Formation of the Intermediate: Reacting 2-hydroxypropane-1,3-diamine with acetic anhydride to form an intermediate.
- Tetraacetylation: The intermediate undergoes tetraacetylation to yield Dhpta.
- Purification: The final product is purified through crystallization or chromatography techniques.
This method ensures high yields and purity of the compound for further applications.
Dhpta finds extensive use in various fields:
- Analytical Chemistry: Utilized as a chelating agent for metal ion analysis.
- Biochemistry: Employed in studies involving metal ion interactions with biomolecules.
- Environmental Science: Used in remediation processes to remove heavy metals from contaminated sites.
- Pharmaceuticals: Explored for potential therapeutic applications due to its ability to modulate metal ion availability in biological systems .
Studies on Dhpta's interactions with metal ions reveal its capacity to form stable complexes with both transition metals and lanthanides. For instance, research has demonstrated complex formation with iron and other relevant metals, significantly impacting their solubility and bioavailability . These interactions are critical for understanding its role in various chemical and biological contexts.
Several compounds share similarities with Dhpta in terms of structure and function:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| DOTA | C₁₂H₁₈N₄O₈ | Forms stable complexes with lanthanides; widely used in medical imaging. |
| DTPA | C₁₂H₁₈N₂O₈ | Strong chelator for actinides; used in nuclear medicine. |
| EDTA | C₁₀H₁₆N₂O₈ | One of the most common chelators; effective across a broad range of metals. |
Uniqueness of Dhpta: Unlike DOTA and DTPA, which are more specialized for certain metals, Dhpta demonstrates versatility across various metal ions while maintaining stability under diverse conditions. This characteristic enhances its applicability in both environmental and biological contexts.
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








